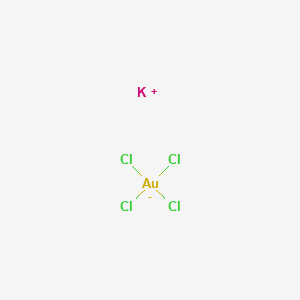

Potassium tetrachloroaurate(III)

描述

>Potassium tetrachloroaurate is a perchlorometallate salt. It contains a tetrachloroaurate(1-).

属性

IUPAC Name |

potassium;gold(3+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMONCQYBAMKVQQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929560 | |

| Record name | Gold(3+) potassium chloride (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-61-6 | |

| Record name | Potassium tetrachloroaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold(3+) potassium chloride (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM TETRACHLOROAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVL325FU75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of potassium tetrachloroaurate(III) (K[AuCl₄]), a key intermediate in the synthesis of gold-based compounds for various applications, including pharmaceuticals and advanced materials. This document outlines two primary synthetic methodologies: the reaction of chloroauric acid with a potassium salt and the direct oxidation of gold metal. Furthermore, it details the essential characterization techniques, including X-ray diffraction (XRD), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and thermal analysis, to verify the identity, purity, and stability of the compound. Experimental protocols are provided with the necessary detail to be replicated in a laboratory setting. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

Potassium tetrachloroaurate(III), with the chemical formula K[AuCl₄], is an inorganic coordination compound consisting of a central gold(III) ion coordinated to four chloride ligands, with a potassium cation as the counter-ion.[1] It typically appears as a bright yellow to orange crystalline solid.[1][2] This compound is a vital precursor in the synthesis of various gold-containing molecules, including active pharmaceutical ingredients, catalysts, and nanomaterials.[3] Its solubility in water and some organic solvents makes it a versatile starting material for a wide range of chemical transformations.[3] A thorough understanding of its synthesis and comprehensive characterization is paramount for ensuring the quality and reproducibility of downstream applications in research and drug development.

Synthesis of Potassium Tetrachloroaurate(III)

Two principal methods for the synthesis of potassium tetrachloroaurate(III) are presented below. The choice of method may depend on the available starting materials, desired scale, and safety considerations.

Method 1: From Chloroauric Acid (HAuCl₄)

This is a common and straightforward method that involves the reaction of a pre-synthesized solution of chloroauric acid with a potassium salt, such as potassium chloride (KCl) or potassium carbonate (K₂CO₃).[4][5]

-

Preparation of Chloroauric Acid (HAuCl₄):

-

In a fume hood, dissolve a known quantity of metallic gold (e.g., 1.0 g) in aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid).[6]

-

Gently heat the solution to facilitate the dissolution of the gold.

-

Once the gold has completely dissolved, carefully heat the solution to a slurry to drive off the volatile nitrosyl chloride and excess acids.[4]

-

Add a small amount of concentrated hydrochloric acid and heat again to ensure the complete removal of nitric acid. Repeat this step until no brown fumes are observed.[7]

-

Dissolve the resulting solid in deionized water to obtain a chloroauric acid solution.

-

-

Reaction with Potassium Chloride:

-

Isolation and Purification:

-

Concentrate the solution by evaporation to induce crystallization.[4][5]

-

Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the orange-yellow crystals of potassium tetrachloroaurate(III) by filtration.

-

Wash the crystals with a small amount of cold ethanol (B145695) or diethyl ether to remove any residual impurities.

-

Dry the purified crystals under vacuum.

-

Logical Workflow for Synthesis Method 1

Caption: Synthesis of K[AuCl₄] from Chloroauric Acid.

Method 2: Direct Synthesis from Gold Powder

This method avoids the pre-synthesis of chloroauric acid by directly reacting gold powder with an oxidizing agent in the presence of hydrochloric acid and a potassium source.[4]

-

Reaction Mixture Preparation:

-

In a suitable flask, place gold powder (e.g., 0.5 g) and concentrated hydrochloric acid (e.g., 25 mL of 36 wt% HCl).[4]

-

Prepare a solution of a suitable oxidizing agent. A patent describes the use of potassium iodate (B108269) (KIO₃) (e.g., 5 mL of a 5 wt% aqueous solution).[4]

-

-

Reaction:

-

Add the oxidizing agent solution to the mixture of gold powder and hydrochloric acid.

-

Stir the mixture vigorously until all the gold powder has been consumed, resulting in a clear orange solution. This reaction is typically rapid, often completing within minutes.[4]

-

-

Isolation and Purification:

-

Concentrate the product solution using a rotary evaporator at an elevated temperature (e.g., 100 °C) under reduced pressure (e.g., 0.5 mbar).[4]

-

Allow the concentrated solution to stand at room temperature for crystallization to occur.

-

Collect the resulting crystals of potassium tetrachloroaurate(III) by filtration.

-

Wash the crystals with a minimal amount of a cold, non-aqueous solvent.

-

Dry the final product under vacuum. A yield of over 99% has been reported for this method.[4]

-

Logical Workflow for Synthesis Method 2

Caption: Direct Synthesis of K[AuCl₄] from Gold Powder.

Characterization of Potassium Tetrachloroaurate(III)

Thorough characterization is essential to confirm the synthesis of the desired compound and to assess its purity. The following are key analytical techniques for K[AuCl₄].

Physical Properties

A summary of the key physical and chemical properties of potassium tetrachloroaurate(III) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | K[AuCl₄] | [3] |

| Molecular Weight | 377.88 g/mol | [3] |

| Appearance | Yellow to orange crystalline powder | [1][2] |

| Crystal System | Monoclinic | [2][8] |

| Space Group | Pc | [2][8] |

| Melting Point | ~300 °C | [2] |

| Solubility | Soluble in water | [3] |

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique to confirm the crystalline structure of the synthesized K[AuCl₄]. The anhydrous form of potassium tetrachloroaurate(III) crystallizes in a monoclinic system.[2][8]

-

Sample Preparation: Finely grind a small sample of the synthesized K[AuCl₄] crystals to a homogeneous powder.

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Collect the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range appropriate to observe the characteristic diffraction peaks (e.g., 10-80°).

-

The crystallographic data for anhydrous potassium tetrachloroaurate(III) is summarized in Table 2.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][8] |

| Space Group | Pc | [2][8] |

| a | 8.671 Å | [2][8] |

| b | 6.386 Å | [2][8] |

| c | 12.243 Å | [2][8] |

| β | 95.37° | [2][8] |

The experimental powder diffraction pattern should be compared to the data derived from these crystallographic parameters to confirm the identity of the synthesized compound.

Experimental Workflow for XRD Analysis

Caption: Workflow for XRD Characterization of K[AuCl₄].

Spectroscopic Characterization

UV-Vis spectroscopy is used to observe the electronic transitions within the [AuCl₄]⁻ complex.

-

Sample Preparation: Prepare a dilute solution of the synthesized K[AuCl₄] in a suitable solvent, such as 0.1 M HCl, to prevent hydrolysis.

-

Data Acquisition:

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

-

Use the solvent as a blank for baseline correction.

-

The tetrachloroaurate(III) ion exhibits characteristic ligand-to-metal charge transfer (LMCT) bands.

| Wavelength (λmax) | Assignment | Reference |

| ~321 nm | [AuCl₄]⁻ LMCT | [9] |

Vibrational spectroscopy provides information about the Au-Cl bonds within the tetrachloroaurate(III) anion. Raman spectroscopy is particularly well-suited for studying the symmetric vibrations of the square planar [AuCl₄]⁻ ion.

-

Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the finely ground K[AuCl₄] sample.

-

Sample Preparation (Raman): Place a small amount of the crystalline sample directly in the path of the laser beam.

-

Data Acquisition: Record the spectrum using an FT-IR or FT-Raman spectrometer.

The Raman spectrum of the [AuCl₄]⁻ ion shows characteristic peaks for the Au-Cl vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 316 | Au-Cl vibration | [9] |

| 340 | Au-Cl vibration | [9] |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition profile of K[AuCl₄].

-

Sample Preparation: Place a small, accurately weighed amount of the K[AuCl₄] sample into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

-

Data Acquisition:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

DSC: An endothermic peak corresponding to the melting of the compound is expected around 300 °C.[2]

-

TGA: The compound is expected to be stable up to its melting point, after which decomposition would be observed as a mass loss. The decomposition products may include KCl and metallic gold.

Safety Considerations

-

Aqua Regia: Aqua regia is extremely corrosive and releases toxic fumes. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Potassium Tetrachloroaurate(III): This compound is harmful if swallowed and causes skin and serious eye irritation.[10] Avoid inhalation of dust and ensure adequate ventilation. Standard PPE should be worn when handling the solid and its solutions.

-

Waste Disposal: All waste containing gold should be collected and treated for gold recovery or disposed of in accordance with institutional and local regulations for heavy metal waste.

Conclusion

This technical guide has provided detailed protocols for the synthesis of potassium tetrachloroaurate(III) via two effective methods. Furthermore, a comprehensive suite of characterization techniques has been outlined to enable researchers, scientists, and drug development professionals to verify the synthesis of high-purity K[AuCl₄]. The provided data and workflows serve as a valuable resource for the preparation and validation of this important gold(III) compound, ensuring the reliability of subsequent research and development activities.

References

- 1. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]

- 2. Kaliumtetrachloroaurat(III) – Wikipedia [de.wikipedia.org]

- 3. Potassium Tetrachloroaurate(III) [drugfuture.com]

- 4. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 5. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102774872A - Preparation method of granular chloroauric acid - Google Patents [patents.google.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. rsc.org [rsc.org]

- 10. Potassium tetrachloroaurate(III), 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

An In-depth Technical Guide to the Chemical Properties of Potassium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of potassium tetrachloroaurate(III) (KAuCl₄). The information is curated for researchers, scientists, and professionals in drug development who utilize gold compounds in their work. This document details the physicochemical properties, reactivity, and thermal behavior of potassium tetrachloroaurate(III), supported by experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties

Potassium tetrachloroaurate(III) is a bright yellow to orange crystalline solid. It is a key inorganic gold salt with a central gold atom in the +3 oxidation state. The tetrachloroaurate(1-) anion, [AuCl₄]⁻, possesses a square planar geometry.[1] This compound is widely recognized as a precursor in the synthesis of gold nanoparticles and as a catalyst in various organic reactions.[1][2]

General Properties

A summary of the general physicochemical properties of potassium tetrachloroaurate(III) is presented in the table below.

| Property | Value | Source |

| Chemical Formula | KAuCl₄ | [3] |

| Molecular Weight | 377.88 g/mol | [3] |

| Appearance | Yellow to light orange crystalline powder | [4][5] |

| Melting Point | ~357 °C (with decomposition) | [3] |

| Crystal System | Monoclinic | [3] |

Solubility

| Solvent | Solubility |

| Water | Soluble[2][3][6] |

| Ethanol | Soluble[2][6] |

Thermal Properties and Decomposition

The thermal stability of potassium tetrachloroaurate(III) is a critical parameter for its handling and application, particularly in high-temperature synthesis. Upon heating, the compound decomposes. While a precise decomposition pathway from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for KAuCl₄ is not widely published, a melting point of approximately 357°C with decomposition has been reported.[3]

It is important to note that the thermal decomposition of related gold compounds, such as tetrachloroauric acid trihydrate (HAuCl₄·3H₂O), has been studied. This compound undergoes a multi-step decomposition, initially losing water, followed by the sequential loss of HCl and Cl₂, ultimately yielding metallic gold.[7] A similar multi-stage decomposition can be anticipated for potassium tetrachloroaurate(III), likely involving the formation of potassium chloride and metallic gold as final products.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of potassium tetrachloroaurate(III).

Determination of Solubility (General Protocol)

This protocol describes a general method for determining the solubility of an inorganic salt like potassium tetrachloroaurate(III) in water as a function of temperature.

Materials:

-

Potassium tetrachloroaurate(III)

-

Distilled or deionized water

-

Heating and stirring plate

-

Temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Prepare a series of saturated solutions of potassium tetrachloroaurate(III) at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C). This can be achieved by adding an excess of the salt to a known volume of water in a sealed container and allowing it to equilibrate at the desired temperature with constant stirring for an extended period (e.g., 24 hours).

-

Once equilibrium is reached, carefully decant or filter a known volume of the supernatant into a pre-weighed volumetric flask.

-

Evaporate the solvent from the volumetric flask in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 110°C) until a constant weight is achieved.

-

The mass of the remaining solid represents the amount of potassium tetrachloroaurate(III) that was dissolved in the known volume of water at that specific temperature.

-

Calculate the solubility in grams per 100 g of solvent.

-

Repeat the procedure for each temperature to construct a solubility curve.

Thermal Analysis (General Protocol for TGA/DSC)

This protocol outlines a general procedure for analyzing the thermal decomposition of potassium tetrachloroaurate(III) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Inert gas supply (e.g., nitrogen or argon).

-

Analytical balance.

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of potassium tetrachloroaurate(III) into an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan and an empty reference pan into the thermal analyzer.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.

-

The TGA curve will indicate the temperatures at which mass loss occurs, corresponding to the release of volatile decomposition products. The DSC curve will show endothermic or exothermic peaks associated with phase transitions and decomposition events.

Synthesis of Gold Nanoparticles (AuNPs)

Potassium tetrachloroaurate(III) is a common precursor for the synthesis of gold nanoparticles. This protocol details a widely used method for producing AuNPs via the citrate (B86180) reduction method.

Materials:

-

Potassium tetrachloroaurate(III) (KAuCl₄)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Heating and stirring plate

-

Glassware (cleaned with aqua regia)

Procedure:

-

Prepare a 1 mM solution of potassium tetrachloroaurate(III) in deionized water.

-

Heat 50 mL of the KAuCl₄ solution to a rolling boil with vigorous stirring.

-

To the boiling solution, rapidly add 5 mL of a 38.8 mM solution of trisodium citrate.

-

The solution will undergo a series of color changes, from yellow to clear, then to a deep red or burgundy, indicating the formation of gold nanoparticles.

-

Continue boiling and stirring the solution for an additional 15 minutes.

-

Remove the solution from the heat and allow it to cool to room temperature with continued stirring.

-

The resulting colloidal gold solution can be characterized by UV-Vis spectroscopy, which should exhibit a surface plasmon resonance peak at approximately 520 nm.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study and application of potassium tetrachloroaurate(III).

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Potassium tetrachloroaurate(III) hydrate, 99% | Fisher Scientific [fishersci.ca]

- 4. Potassium tetrachloroaurate(III) hydrate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Solubility table - Wikipedia [en.wikipedia.org]

- 7. srdata.nist.gov [srdata.nist.gov]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Potassium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous potassium tetrachloroaurate(III) (K[AuCl₄]) is a key inorganic compound with significant applications in catalysis, synthesis of gold-based materials, and potentially in the development of therapeutic agents. A thorough understanding of its solid-state structure is paramount for elucidating its chemical properties and for rational design in its various applications. This technical guide provides a comprehensive overview of the crystal structure of anhydrous K[AuCl₄], summarizing key crystallographic data, outlining experimental protocols for its characterization, and presenting a logical workflow for its structural determination.

Crystallographic Data

The crystal structure of anhydrous potassium tetrachloroaurate(III) has been investigated by single-crystal X-ray diffraction. Interestingly, different studies have reported slightly different crystallographic parameters, suggesting the possibility of polymorphism or variations based on crystallization conditions. The key quantitative data from prominent studies are summarized below for comparative analysis.

Two primary crystallographic models are prevalent in the literature and crystallographic databases. One model describes the structure in the monoclinic space group Pc, while another identifies it as monoclinic with the space group P2₁/c.

Table 1: Comparison of Crystallographic Data for Anhydrous K[AuCl₄]

| Parameter | Model 1 (mp-27181)[1] | Model 2 (IUCr Journals)[2] | Model 3 (mp-568986)[3] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Pc (No. 7) | Pc (No. 7) | P2₁/c (No. 14) |

| a (Å) | 6.587 | 8.671 | 6.553 |

| b (Å) | 9.100 | 6.386 | 9.105 |

| c (Å) | 12.513 | 12.243 | 12.506 |

| α (°) | 90.000 | 90.00 | 90.000 |

| β (°) | 83.435 | 95.37 | 83.344 |

| γ (°) | 90.000 | 90.00 | 90.000 |

| Unit Cell Volume (ų) ** | 744.9 | 674.5 | 741.0 |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) ** | 3.37 | 3.72 | 3.39 |

Table 2: Selected Bond Lengths for Anhydrous K[AuCl₄]

| Bond | Bond Length (Å) - Model 1 (mp-27181)[1] | Bond Length (Å) - Model 3 (mp-568986)[3] |

| Au-Cl | 2.32 (square planar) | 2.32 - 2.33 (square planar) |

Molecular and Crystal Structure Description

In the anhydrous form, the tetrachloroaurate(III) anion, [AuCl₄]⁻, adopts an essentially square planar coordination geometry around the central gold atom.[2][3] This is a typical configuration for d⁸ metal complexes. The crystal structure is composed of these [AuCl₄]⁻ anions and potassium cations (K⁺), which are linked through electrostatic interactions.

The arrangement of these ions in the crystal lattice leads to the formation of infinite polymeric chains of [AuCl₄]⁻ ions along the a-axis.[2] These chains are held together by the coordination of chlorine atoms to the potassium ions. Each potassium ion is coordinated to multiple chlorine atoms from neighboring tetrachloroaurate (B171879) anions, resulting in a complex three-dimensional network.[1][2][3]

Experimental Protocols

The determination of the crystal structure of anhydrous K[AuCl₄] involves two key experimental stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization of Anhydrous K[AuCl₄]

The anhydrous form of potassium tetrachloroaurate(III) is typically prepared from its dihydrate. A general procedure, based on the method described by Cox & Webster, is as follows:

-

Preparation of the Dihydrate : Potassium tetrachloroaurate(III) dihydrate can be synthesized by reacting chloroauric acid (HAuCl₄) with a stoichiometric amount of potassium chloride (KCl) in an aqueous solution. Slow evaporation of the solvent at room temperature will yield crystals of the dihydrate.

-

Dehydration : The anhydrous crystals are obtained by the dehydration of the dihydrate. This can be achieved by recrystallization from a suitable organic solvent, such as ethanol.[2] The dihydrate is dissolved in hot ethanol, and the solution is allowed to cool slowly. The anhydrous crystals will precipitate from the solution. It is crucial to perform this step under anhydrous conditions to prevent the reformation of the hydrate.

Single-Crystal X-ray Diffraction

The following outlines a general protocol for the determination of the crystal structure of anhydrous K[AuCl₄] using a single-crystal X-ray diffractometer.

-

Crystal Mounting : A suitable single crystal of anhydrous K[AuCl₄] is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture, especially if low-temperature data collection is planned.

-

Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction : The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to produce a list of reflection data.

-

Structure Solution and Refinement : The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of anhydrous K[AuCl₄] can be visualized as a systematic workflow, from synthesis to the final structural analysis.

Caption: Workflow for the determination of the crystal structure of anhydrous K[AuCl₄].

Conclusion

The crystal structure of anhydrous potassium tetrachloroaurate(III) is well-characterized, primarily adopting a monoclinic crystal system. The existence of two reported space groups, Pc and P2₁/c, highlights the sensitivity of the crystal packing to the synthetic and crystallization conditions. The fundamental structural motif is the square planar [AuCl₄]⁻ anion, which forms polymeric chains linked by potassium cations. The detailed crystallographic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this important gold complex, facilitating a deeper understanding of its structure-property relationships and enabling its application in various fields of chemical science.

References

- 1. 361. The stereochemistry of quadricovalent atoms : tervalent gold - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

Potassium Tetrachloroaurate(III): A Comprehensive Technical Overview

Potassium tetrachloroaurate(III) is an inorganic compound that serves as a vital precursor and catalyst in a multitude of scientific and industrial applications. This document provides an in-depth guide to its fundamental chemical properties, specifically its molecular formula and weight, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The essential chemical identifiers for potassium tetrachloroaurate(III) are its molecular formula and molecular weight. These values are fundamental for stoichiometric calculations, solution preparation, and material characterization.

| Property | Value |

| Molecular Formula | KAuCl₄[1][2][3][4] |

| Molecular Weight | 377.88 g/mol [2][4] |

It is also referred to by several synonyms, including gold potassium chloride and potassium aurichloride.[4] The compound typically appears as a yellow crystalline solid.[1][4]

Hydrated Form

Potassium tetrachloroaurate(III) can also exist in a hydrated form, denoted as KAuCl₄·xH₂O. The molecular weight of the hydrated form is approximately 395.9 g/mol , though the exact weight can vary with the degree of hydration.[5]

This technical summary provides the foundational molecular data for potassium tetrachloroaurate(III), essential for its application in research and development.

References

Solubility of Potassium Tetrachloroaurate(III): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of potassium tetrachloroaurate(III) (KAuCl₄) in various solvents, designed for researchers, scientists, and professionals in drug development. While quantitative solubility data in the public domain is limited, this document outlines the known qualitative solubility and provides detailed experimental protocols for determining precise solubility parameters.

Introduction to Potassium Tetrachloroaurate(III)

Potassium tetrachloroaurate(III), a bright yellow crystalline solid, is a key gold compound with applications ranging from catalysis and nanoparticle synthesis to potential therapeutic uses.[1] Its solubility is a critical parameter for its application in solution-based chemical reactions and formulations.

Qualitative Solubility Summary

Multiple sources indicate that potassium tetrachloroaurate(III) is soluble in a range of polar solvents.

Table 1: Qualitative Solubility of Potassium Tetrachloroaurate(III)

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2][3] |

| Ethanol | Soluble | [2] |

| Alcohol (general) | Soluble | [2] |

| Ether | Soluble |

It is important to note that while these sources confirm solubility, they do not provide specific quantitative data (e.g., g/100 mL) at various temperatures. One study on the thermodynamics of gold dissolution in chloride solutions suggests that the solubility of potassium tetrachloroaurate(III) is lower than that of sodium tetrachloroaurate(III), though this is a relative comparison.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are adapted from established procedures for determining the solubility of inorganic salts.[5][6]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature, evaporating the solvent, and weighing the remaining solute.

Materials:

-

Potassium tetrachloroaurate(III)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed drying dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of potassium tetrachloroaurate(III) to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate the mixture until equilibrium is reached (typically 24-48 hours).

-

Once equilibrium is established, carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it to remove any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed drying dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of potassium tetrachloroaurate(III).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved potassium tetrachloroaurate(III) can be calculated by subtracting the initial mass of the drying dish.

-

Express the solubility in grams of solute per 100 grams of solvent.

Analytical Method for Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the gold(III) ion in the solution using an appropriate analytical technique.

Procedure:

-

Prepare a saturated solution of potassium tetrachloroaurate(III) as described in the gravimetric method (steps 1-3).

-

After filtration, accurately dilute a known volume of the saturated solution with the appropriate solvent.

-

Determine the concentration of Au(III) in the diluted solution using a suitable analytical method. Several methods can be employed for the determination of gold in solution, including:

-

Atomic Absorption Spectroscopy (AAS): A common and reliable method for determining the concentration of metals in solution.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis.

-

UV-Vis Spectrophotometry: The tetrachloroaurate(III) ion has a characteristic UV-Vis absorption spectrum that can be used for quantification. A calibration curve with standards of known concentration must be prepared.

-

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/100 mL).

Factors Influencing Solubility

The solubility of potassium tetrachloroaurate(III) can be influenced by several factors:

-

Temperature: The solubility of most solids in liquids increases with temperature, although this relationship should be determined experimentally.

-

Solvent Polarity: As a salt, potassium tetrachloroaurate(III) is expected to be more soluble in polar solvents.

-

Common Ion Effect: The presence of other chloride or potassium salts in the solution may decrease the solubility of potassium tetrachloroaurate(III).

-

pH: The speciation of the gold(III) complex can be affected by pH, which in turn may influence its solubility.

Conclusion

While qualitative data indicates that potassium tetrachloroaurate(III) is soluble in water, ethanol, and ether, there is a notable absence of comprehensive quantitative solubility data in publicly available literature. This guide provides robust and detailed experimental protocols to enable researchers to accurately determine the solubility of this important gold compound in various solvents and under different conditions. The provided methodologies, based on established gravimetric and analytical techniques, will empower researchers to generate the precise data needed for their specific applications in drug development, catalysis, and materials science.

References

- 1. Manufacturer - Quality Potassium Gold(III) Chloride,13682-61-6,KAuCl4| UIV CHEM [riyngroup.com]

- 2. 塩化金(III)カリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Potassium tetrachloroaurate(III), 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 4. researchgate.net [researchgate.net]

- 5. fountainheadpress.com [fountainheadpress.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to Potassium Tetrachloroaurate(III): Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium tetrachloroaurate(III), a key inorganic gold compound with significant applications in research and pharmaceutical development. This document details its chemical identifiers, physical and chemical properties, synthesis protocols, and its role in various scientific domains.

Chemical Identifiers and Physical Properties

Potassium tetrachloroaurate(III) is commercially available in both anhydrous and hydrated forms. Accurate identification is crucial for experimental reproducibility and regulatory compliance.

Table 1: Chemical Identifiers for Potassium Tetrachloroaurate(III)

| Identifier | Anhydrous Potassium Tetrachloroaurate(III) | Potassium Tetrachloroaurate(III) Hydrate |

| CAS Number | 13682-61-6[1] | 27988-75-6[2][3] |

| Molecular Formula | AuCl₄K[1] | K[AuCl₄]·nH₂O[3] |

| Molecular Weight | 377.88 g/mol [1] | 395.9 g/mol (for dihydrate) |

| IUPAC Name | potassium;trichlorogold;chloride[1] | potassium;tetrachlorogold(1-);hydrate |

| InChI Key | JMONCQYBAMKVQQ-UHFFFAOYSA-J[1] | BGVPYGKVUIFYCE-UHFFFAOYSA-J |

| Synonyms | Gold potassium chloride, Potassium aurichloride, Potassium gold(III) chloride[4] | Gold potassium chloride hydrate |

Table 2: Physical and Chemical Properties of Potassium Tetrachloroaurate(III)

| Property | Value |

| Appearance | Yellow to orange crystalline powder or monoclinic crystals.[4] |

| Solubility | Soluble in water, alcohol, and ether.[4] |

| Melting Point | Decomposes on heating |

| Crystal Structure | Monoclinic[5][6] |

| Space Group | P2₁/c (No. 14)[5] or Pc (No. 7)[6] |

| Lattice Parameters (P2₁/c) | a = 6.553 Å, b = 9.105 Å, c = 12.506 Å, α = 83.344°, β = 90.000°, γ = 90.000°[5] |

| Lattice Parameters (Pc) | a = 6.587 Å, b = 9.100 Å, c = 12.513 Å, α = 83.435°, β = 90.000°, γ = 90.000°[6] |

| Au-Cl Bond Length | ~2.30 Å[7] |

Synthesis of Potassium Tetrachloroaurate(III)

The synthesis of potassium tetrachloroaurate(III) is typically achieved through the reaction of chloroauric acid (HAuCl₄) with a potassium salt. Chloroauric acid is itself prepared by dissolving gold metal in aqua regia.

Experimental Protocol: Synthesis from Chloroauric Acid

This protocol outlines the conversion of a commercially available chloroauric acid solution to potassium tetrachloroaurate(III).

Materials:

-

Chloroauric acid (HAuCl₄) solution

-

Potassium chloride (KCl) or Potassium carbonate (K₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Heating apparatus (e.g., hot plate with stirring)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction: An aqueous solution of chloroauric acid is treated with a stoichiometric amount of either potassium chloride (KCl) or potassium carbonate (K₂CO₃).[8][9] The reaction with KCl is an acid-base neutralization, while the reaction with K₂CO₃ is a salt metathesis reaction.

-

Heating: The resulting solution is heated, typically to around 100°C, to ensure complete reaction and to concentrate the solution.[8][9]

-

Evaporation and Crystallization: The solution is then carefully evaporated to induce crystallization. Cooling the solution, for instance in an ice bath, can facilitate the formation of orange crystals of potassium tetrachloroaurate(III).[8][9]

-

Isolation and Drying: The crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and then dried to yield the final product.

Experimental Protocol: Synthesis from Gold Metal

For researchers starting from elemental gold, the initial step involves the preparation of chloroauric acid.

Materials:

-

Gold (Au) powder or foil

-

Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃)

-

Potassium Iodate (B108269) (KIO₃) (alternative oxidant)

-

Concentrated Hydrochloric Acid (HCl)

-

Heating apparatus

-

Rotary evaporator (optional)

Procedure:

-

Dissolution of Gold: Gold metal is dissolved in aqua regia. This is a highly exothermic and corrosive reaction that should be performed in a well-ventilated fume hood. The reaction produces toxic nitrogen oxides.

-

Removal of Nitric Acid: After the gold has completely dissolved, the excess nitric acid is removed by repeated evaporation with the addition of concentrated hydrochloric acid. This step is crucial to prevent the formation of unwanted byproducts.

-

Alternative Oxidation: A patent describes a method using potassium iodate (KIO₃) in concentrated HCl as an alternative to aqua regia for dissolving gold powder, which may offer a safer alternative.

-

Conversion to Potassium Salt: The resulting chloroauric acid solution can then be used in the protocol described in section 2.1.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of synthesized potassium tetrachloroaurate(III).

Table 3: Analytical Data for Potassium Tetrachloroaurate(III)

| Technique | Expected Results |

| UV-Visible Spectroscopy | Aqueous solutions of KAuCl₄ exhibit characteristic absorbance peaks. A solution of 0.5 mM K[AuCl₄] shows a distinct UV-Vis spectrum.[10] The reaction of KAuCl₄ can be monitored by observing changes in the UV-visible spectra.[11] |

| FTIR Spectroscopy | The solid-state FTIR spectrum would be expected to show vibrational modes associated with the Au-Cl bonds of the [AuCl₄]⁻ anion. While specific spectra for KAuCl₄ are not readily available in the searched literature, the analysis would be similar to that of other metal-halogen complexes. |

| Raman Spectroscopy | Raman spectroscopy is a powerful technique for observing the symmetric stretching modes of the [AuCl₄]⁻ anion. Studies on related tetrachloro- and tetrabromoaurate(III) complexes provide a basis for spectral interpretation.[12] |

| Thermogravimetric Analysis (TGA) | For the hydrated form, TGA would show an initial mass loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. TGA is a standard technique for determining the thermal stability and composition of such compounds.[13] |

| X-ray Diffraction (XRD) | XRD is used to confirm the crystalline structure and phase purity of the synthesized material. The expected diffraction pattern can be compared to crystallographic data available from databases like the Materials Project.[5][6] |

Applications in Research and Drug Development

Potassium tetrachloroaurate(III) is a versatile precursor and reagent in various scientific fields.

-

Nanoparticle Synthesis: It is a widely used precursor for the synthesis of gold nanoparticles, which have numerous applications in drug delivery, medical imaging, and diagnostics.[14] The reduction of the Au(III) ion to elemental gold can be achieved through various methods, leading to nanoparticles of controlled size and shape.

-

Catalysis: In organic synthesis, potassium tetrachloroaurate(III) and its derivatives can act as catalysts, promoting specific chemical transformations with high efficiency and selectivity.[14]

-

Pharmaceutical Intermediates: This compound serves as a key starting material for the synthesis of more complex gold-based compounds with potential therapeutic properties.[4] Gold(III) complexes are being investigated for their anticancer and antimicrobial activities.

-

Analytical Chemistry: Due to its stability and solubility, it is used in the preparation of standard solutions for the quantitative analysis of gold.[14]

-

Fluorescence Research: The unique properties of gold compounds make them useful in fluorescence studies, enabling detailed analysis in various scientific disciplines.[4]

Safety and Handling

Potassium tetrachloroaurate(III) should be handled with appropriate safety precautions. It is a skin and eye irritant. Personal protective equipment, including gloves and safety glasses, should be worn when handling the solid or its solutions. All synthesis and handling procedures should be conducted in a well-ventilated fume hood.

References

- 1. KAuCl4 | AuCl4K | CID 23678032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium tetrachloroaurate(III) hydrate, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 27988-75-6・Potassium Tetrachloroaurate(III) n-Hydrate・167-17671[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. nbinno.com [nbinno.com]

- 5. mp-568986: KAuCl4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 6. mp-27181: KAuCl4 (monoclinic, Pc, 7) [legacy.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 9. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Raman spectra of complex anions of formula MX4– where M is Au, Pt, or Pd, and X is a halogen atom - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium tetrachloroaurate(III) (KAuCl₄). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties

Potassium tetrachloroaurate(III) is a bright yellow to orange crystalline solid.[1] It is a key compound of gold and finds use in various scientific and industrial applications. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of KAuCl₄

| Property | Value | References |

| Molecular Formula | KAuCl₄ | [2][3] |

| Molecular Weight | 377.88 g/mol | [2][3][4] |

| Appearance | Yellow to orange crystalline powder; yellow monoclinic crystals | [1][5][6] |

| Melting Point | >300 °C | [3][5][7] |

| Solubility | Soluble in water, alcohol, and ethanol | [2][5][8] |

| Density (calculated) | 3.39 g/cm³ | [9] |

| Crystal Structure | Monoclinic | [9][10][11] |

| Space Group | P2₁/c or Pc | [9][10] |

Chemical Properties

Potassium tetrachloroaurate(III) is a stable compound under normal conditions.[5] Its chemical behavior is characterized by the reactivity of the gold(III) center and the tetrachloroaurate (B171879) anion. Key chemical properties are summarized in Table 2.

Table 2: Chemical Properties of KAuCl₄

| Property | Description | References |

| Stability | Stable under standard conditions. | [5] |

| Incompatibilities | Strong oxidizing agents, ammonia, active metals. | [5] |

| Decomposition | Decomposes upon strong heating to produce hydrogen chloride. | [5] |

| Reactivity | The tetrachloroaurate(III) ion can be reduced to elemental gold by various reducing agents. | [12][13] |

The tetrachloroaurate(III) ion in KAuCl₄ is readily reduced to metallic gold (Au⁰). This reactivity is the basis for its widespread use in the synthesis of gold nanoparticles. Common reducing agents such as sodium borohydride, sodium citrate (B86180), and ascorbic acid can be used to induce this reduction.[3][6] The choice of reducing agent and reaction conditions allows for the control of the size and morphology of the resulting gold nanoparticles.[6]

While the melting point of KAuCl₄ is reported to be above 300 °C, detailed studies on its thermal decomposition mechanism indicate that the related compound, tetrachloroauric acid (HAuCl₄), decomposes in a stepwise manner, losing water and hydrochloric acid to form gold(III) chloride (AuCl₃), then gold(I) chloride (AuCl), and finally elemental gold.[14] A similar decomposition pathway can be anticipated for KAuCl₄, ultimately yielding potassium chloride and metallic gold at high temperatures.

Experimental Protocols

A common method for the synthesis of KAuCl₄ involves the reaction of tetrachloroauric acid (HAuCl₄) with potassium chloride (KCl).[4][15]

Protocol:

-

Preparation of Tetrachloroauric Acid (HAuCl₄): Dissolve metallic gold in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid). Gently heat the solution to drive off excess acids.[16]

-

Reaction with Potassium Chloride: To the resulting HAuCl₄ solution, add a stoichiometric amount of potassium chloride.

-

Crystallization: Heat the mixture to 100 °C, followed by evaporation of the solvent, cooling, and crystallization to obtain orange crystals of KAuCl₄.[4][15]

-

Purification: The resulting crystals can be purified by recrystallization from water.

The Turkevich-Frens method is a classic and widely used protocol for the synthesis of gold nanoparticles from a gold salt precursor like KAuCl₄.[17]

Protocol:

-

Preparation of KAuCl₄ solution: Prepare a dilute aqueous solution of KAuCl₄ (e.g., 1 mM).

-

Heating: Heat the KAuCl₄ solution to a rolling boil under vigorous stirring.[18]

-

Addition of Reducing Agent: To the boiling solution, rapidly add a solution of a reducing agent, typically sodium citrate (e.g., 1% solution).[18]

-

Reaction and Observation: Continue heating and stirring. The solution will undergo a series of color changes, from pale yellow to gray, then violet, and finally to a deep red, indicating the formation of gold nanoparticles.[2]

-

Cooling: After the color change is complete (typically after 10-15 minutes), remove the solution from the heat and allow it to cool to room temperature.

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for the quantitative analysis of the gold content in KAuCl₄ or in solutions containing gold nanoparticles derived from it.[19][20]

Protocol for ICP-MS Analysis:

-

Sample Preparation: Accurately weigh a sample of KAuCl₄ or take a precise volume of a KAuCl₄-containing solution.

-

Digestion: Digest the sample in aqua regia to ensure all gold is in the ionic form.[19]

-

Dilution: Dilute the digested sample to a known volume with deionized water containing a small percentage of nitric and hydrochloric acid to stabilize the gold ions.[19]

-

Analysis: Analyze the diluted sample using an ICP-MS instrument calibrated with gold standards.

Biological Activity and Applications

KAuCl₄ and gold nanoparticles derived from it have shown promising biological activities, including antibacterial and anticancer properties.

Gold-based compounds, including those derived from KAuCl₄, have demonstrated efficacy against a range of bacteria.[21] The proposed mechanism of action involves the interaction of gold ions or nanoparticles with the bacterial cell membrane, leading to increased membrane permeability, disruption of cellular processes like ATP synthesis, and ultimately cell death.[22]

While the direct anticancer mechanism of KAuCl₄ is not fully elucidated, gold compounds are known to target various signaling pathways in cancer cells.[23][24][25] These pathways are often involved in cell proliferation, apoptosis, and angiogenesis. The interaction of gold ions with cellular components, particularly proteins and enzymes, can disrupt these signaling cascades.[26]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways related to KAuCl₄.

Caption: Workflow for the synthesis of KAuCl₄.

Caption: Experimental workflow for gold nanoparticle synthesis.

Caption: Conceptual antibacterial mechanism of gold nanoparticles.

Caption: Potential targets of gold compounds in cancer signaling.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. nanolab.unimore.it [nanolab.unimore.it]

- 3. researchgate.net [researchgate.net]

- 4. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Method for the Size Controlled Synthesis of Stable Oligomeric Clusters of Gold Nanoparticles under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manufacturer - Quality Potassium Gold(III) Chloride,13682-61-6,KAuCl4| UIV CHEM [riyngroup.com]

- 8. 13682-61-6 CAS MSDS (Potassium tetrachloroaurate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. rjptonline.org [rjptonline.org]

- 10. benchchem.com [benchchem.com]

- 11. Potassium gold(III) chloride 98 13682-61-6 [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. KR20070102204A - Gold Nanoparticles Manufacturing Method - Google Patents [patents.google.com]

- 18. ate.community [ate.community]

- 19. mdpi.com [mdpi.com]

- 20. daneshyari.com [daneshyari.com]

- 21. Frontiers | Gold-Derived Molecules as New Antimicrobial Agents [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Potassium and Chloride Ion Channels in Cancer: A Novel Paradigm for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potassium channels: Novel targets for tumor diagnosis and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Potassium Tetrachloroaurate(III): Hydrate vs. Anhydrous Forms for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Potassium tetrachloroaurate(III) (KAuCl₄) is a pivotal gold compound utilized extensively in chemical synthesis, catalysis, and nanotechnology. It is commercially available in two primary forms: hydrate (B1144303) (KAuCl₄·xH₂O) and anhydrous (KAuCl₄). The presence of water of crystallization in the hydrate form significantly influences its physical properties, stability, and reactivity compared to its anhydrous counterpart. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, detailed experimental protocols for synthesis and application, and visual workflows to aid researchers in selecting the appropriate material for their specific needs, particularly in the realms of drug development and advanced materials synthesis.

Introduction

Potassium tetrachloroaurate(III) is a bright yellow, crystalline solid that serves as a versatile precursor for a wide range of gold-based materials and chemical transformations.[1][2] Its applications are diverse, ranging from the synthesis of gold nanoparticles for drug delivery and medical diagnostics to its use as a catalyst in organic reactions.[3][4] The choice between the hydrate and anhydrous form is a critical consideration in experimental design, as the water molecules within the crystal lattice of the hydrate can impact solubility, molecular weight calculations, and reaction kinetics.[5][6] This guide aims to elucidate these differences through a detailed examination of their properties and handling.

Comparative Physicochemical Data

The fundamental differences between the hydrate and anhydrous forms of potassium tetrachloroaurate(III) are summarized below. Precise molecular weight and percentage of gold content are crucial for stoichiometric calculations in synthesis and analysis.

| Property | Potassium Tetrachloroaurate(III) Hydrate | Potassium Tetrachloroaurate(III) Anhydrous |

| Synonyms | Gold potassium chloride hydrate, Potassium chloroaurate(III) hydrate | Gold potassium chloride, Potassium tetrachloroaurate (B171879) |

| CAS Number | 27988-75-6[3][7] | 13682-61-6[1][8] |

| Molecular Formula | KAuCl₄·xH₂O[3] | KAuCl₄[1][8] |

| Formula Weight | ~395.9 g/mol (for dihydrate)[3][9] | 377.88 g/mol [7][10] |

| Appearance | Yellow to orange crystalline powder[11] | Bright yellow crystalline solid[1][2] |

| Melting Point | 357°C (with decomposition)[4][7] | ~300°C[10] |

| Solubility | Soluble in water and ethanol.[7] | Soluble in water, alcohol, and ether.[1] |

| Gold (Au) Content | ~49-52% (varies with hydration)[11][12] | ~52.1% |

| Storage | Store at 0-8°C, sealed, dry.[3][4] | Store at room temperature in an inert atmosphere.[10] |

Structural and Stability Considerations

The core structural unit for both forms is the square planar tetrachloroaurate(III) anion, [AuCl₄]⁻.[2] The key difference lies in the crystal lattice.

-

Hydrate Form: Water molecules are incorporated into the crystal structure (water of crystallization).[5] These water molecules can be hydrogen-bonded to the chloride ligands or coordinated in the lattice. The presence of this water generally makes the hydrated salt less hygroscopic than its anhydrous counterpart.[5] Heating the hydrate will lead to the loss of water, eventually forming the anhydrous salt.[13] This dehydration process is a key consideration in thermal analyses. For the related compound, hydrogen tetrachloroaurate(III) trihydrate, thermal decomposition begins immediately after melting (75°C), with the release of H₂O and HCl occurring up to 235°C.[14]

-

Anhydrous Form: The crystal lattice consists solely of potassium cations (K⁺) and tetrachloroaurate anions ([AuCl₄]⁻). The anhydrous form is more reactive towards water and can readily absorb moisture from the atmosphere to form the hydrate.[6][15] This hygroscopic nature necessitates storage in a dry, inert atmosphere.[10]

The relationship between the two forms is a reversible equilibrium dependent on temperature and ambient humidity.

Experimental Protocols

Accurate and reproducible experimental results depend on well-defined protocols. Below are methodologies for the synthesis of the hydrate form and its application in creating gold nanoparticles.

Synthesis of Potassium Tetrachloroaurate(III) Hydrate

This protocol is adapted from established industrial methods for producing alkali metal tetrachloroaurates.[16]

Objective: To synthesize crystalline potassium tetrachloroaurate(III) hydrate from a tetrachloroauric acid solution.

Materials:

-

Tetrachloroauric acid (HAuCl₄) solution

-

Potassium chloride (KCl) or Potassium carbonate (K₂CO₃)

-

Deionized water

-

Heating mantle with magnetic stirring

-

Crystallization dish

Procedure:

-

Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄).

-

In a separate vessel, dissolve a stoichiometric amount of potassium chloride (KCl) in deionized water.

-

Slowly add the KCl solution to the HAuCl₄ solution while stirring. The reaction proceeds as: HAuCl₄ + KCl → KAuCl₄ + HCl.

-

Gently heat the resulting solution to approximately 100°C with continuous stirring to ensure the reaction goes to completion.[16]

-

Transfer the hot solution to a crystallization dish and allow it to cool slowly to room temperature. This process is known as evaporation and cooling.[16]

-

As the solution cools and the solvent evaporates, orange-yellow crystals of potassium tetrachloroaurate(III) hydrate will form.[16]

-

Collect the crystals by filtration and dry them under vacuum at a low temperature to remove surface moisture without driving off the water of crystallization.

Application: Synthesis of Gold Nanoparticles (AuNPs)

Potassium tetrachloroaurate(III) is a standard precursor for AuNPs due to its solubility and the ease of reduction of Au(III) to Au(0).[2][3] The Turkevich method is a classic example.

Objective: To synthesize colloidal gold nanoparticles using the hydrate form as a gold precursor.

Materials:

-

Potassium tetrachloroaurate(III) hydrate (KAuCl₄·xH₂O)

-

Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)

-

Deionized water

-

Heating mantle with magnetic stirring and condenser

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a 1 mM solution of KAuCl₄·xH₂O in deionized water.

-

In a clean round-bottom flask equipped with a condenser, bring the KAuCl₄ solution to a rolling boil while stirring vigorously.

-

Rapidly inject a pre-prepared 38.8 mM solution of trisodium citrate into the boiling gold solution. The volume of citrate solution is typically 10% of the gold solution volume.

-

Observe the color change of the solution: from pale yellow to colorless, then to gray, purple, and finally to a deep ruby red. This indicates the nucleation and growth of gold nanoparticles.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

The resulting ruby-red solution is a stable colloidal suspension of gold nanoparticles. Characterize using UV-Vis spectroscopy (surface plasmon resonance peak ~520 nm) and transmission electron microscopy (TEM) for size and morphology.

Applications in Drug Development and Research

Both forms of KAuCl₄ are instrumental in cutting-edge research.

-

Drug Delivery: As a precursor to gold nanoparticles, it is fundamental to the development of targeted drug delivery systems and diagnostic imaging agents.[3]

-

Pharmaceutical Synthesis: The compound serves as a key raw material for synthesizing advanced gold(III) dithiolate complexes and other gold-based compounds with potential therapeutic benefits.[1][12]

-

Catalysis: It is employed in catalytic processes within organic synthesis, facilitating reactions with high specificity, which is valuable for the efficient production of pharmaceutical intermediates.[3]

-

Biosensing: The material is used to enhance the surface plasmon resonance (SPR) effect in biosensors designed for detecting sensitive biomolecular interactions.[3]

Conclusion

The primary distinction between potassium tetrachloroaurate(III) hydrate and its anhydrous form is the presence of water of crystallization, which alters the compound's molecular weight, stability, and handling requirements. The hydrate is generally more stable in ambient conditions, while the anhydrous form is hygroscopic and requires storage in a dry environment. For applications requiring precise stoichiometric control, the anhydrous form is often preferred, provided it is handled correctly. However, for many applications in aqueous media, such as the synthesis of gold nanoparticles, the more common and cost-effective hydrate form is perfectly suitable and widely used. Researchers must consider these factors carefully to ensure the accuracy, reproducibility, and success of their experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 13682-61-6: Potassium tetrachloroaurate | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Potassium tetrachloroaurate(III) hydrate [myskinrecipes.com]

- 5. Hydrates - PCC Group Product Portal [products.pcc.eu]

- 6. quora.com [quora.com]

- 7. Potassium tetrachloroaurate(III) hydrate, 99% | Fisher Scientific [fishersci.ca]

- 8. KAuCl4 | AuCl4K | CID 23678032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium tetrachloroaurate(III) hydrate | AuCl4H2KO | CID 91886546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 13682-61-6 CAS MSDS (Potassium tetrachloroaurate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Potassium tetrachloroaurate(III) hydrate, Premion™, 99.99% (metals basis), Au 49% min | Fisher Scientific [fishersci.ca]

- 12. Potassium tetrachloroaurate(III) hydrate, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. JP2018118899A - Production method of inorganic gold component - Google Patents [patents.google.com]

Spectroscopic Profile of Potassium Tetrachloroaurate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of potassium tetrachloroaurate(III) (K[AuCl₄]), a key precursor in the synthesis of gold-based compounds and nanomaterials. This document collates quantitative data from various spectroscopic techniques, details relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of this compound.

Introduction

Potassium tetrachloroaurate(III) is a bright yellow, crystalline solid that is soluble in water and ethanol. It serves as a stable source of gold(III) ions and is widely utilized in catalysis, nanoparticle synthesis, and as a starting material for various gold-based therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide focuses on the core spectroscopic techniques used to characterize K[AuCl₄]: Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for potassium tetrachloroaurate(III).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the tetrachloroaurate(III) anion, [AuCl₄]⁻, is characterized by ligand-to-metal charge transfer (LMCT) bands.

| Technique | Medium | Absorption Maxima (λmax) | Attribution |

| UV-Vis Absorption | Aqueous Solution | ~310 - 320 nm[1] | [AuCl₄]⁻ LMCT |

| UV-Vis Absorption | Chloroform (for [Prmim][AuCl₄]) | 321 nm[2] | [AuCl₄]⁻ LMCT |

| Diffuse Reflectance | Solid State | 333 nm, ~400 nm (shoulder), ~490 nm (shoulder) | d-d and charge transfer transitions |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the fundamental vibrational modes of the [AuCl₄]⁻ anion, which possesses a square planar geometry (D₄h point group).

Table 2: Infrared (Far-IR) Spectroscopic Data for Solid K[AuCl₄]

| Vibrational Mode | Frequency (cm⁻¹) (Solid K[AuCl₄]) |

| ν(Au-Cl) | 358 |

| δ(Cl-Au-Cl) | 171 |

Table 3: Raman Spectroscopy Data for the [AuCl₄]⁻ Anion

| Vibrational Mode | Frequency (cm⁻¹) (in [Prmim][AuCl₄]) | Activity |

| ν(Au-Cl) | 340[2] | Raman[3] |

| δ(Cl-Au-Cl) | 316[2] | Raman[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Vis Spectroscopy (Aqueous Solution)

Objective: To obtain the absorption spectrum of an aqueous solution of K[AuCl₄].

Materials:

-

Potassium tetrachloroaurate(III)

-

Deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of K[AuCl₄] in deionized water (e.g., 1 mM). From the stock solution, prepare a dilution to a suitable concentration (e.g., 0.1 mM) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the K[AuCl₄] solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Subtract the baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy (Solid State - KBr Pellet)

Objective: To obtain the infrared spectrum of solid K[AuCl₄] in the mid- and far-infrared regions.

Materials:

-

Potassium tetrachloroaurate(III), finely ground

-

Potassium bromide (KBr), IR grade, desiccated

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry environment, grind 1-2 mg of K[AuCl₄] with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹ for mid-IR and extending to lower wavenumbers for far-IR if the instrument is capable).

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Raman Spectroscopy (Solid State)

Objective: To obtain the Raman spectrum of solid K[AuCl₄].

Materials:

-

Potassium tetrachloroaurate(III), crystalline or powdered

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)

-

Microscope slide or sample holder

Procedure:

-

Sample Preparation: Place a small amount of the solid K[AuCl₄] sample on a microscope slide.

-

Instrument Setup: Turn on the Raman spectrometer and allow the laser to stabilize. Select the appropriate laser wavelength and power. A low laser power should be used initially to avoid sample degradation.

-

Focusing: Place the sample under the microscope objective and focus the laser onto the sample surface.

-

Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-4000 cm⁻¹). The acquisition time and number of accumulations may need to be optimized to obtain a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum to remove any background fluorescence, if present. Identify the characteristic Raman shifts.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of potassium tetrachloroaurate(III).

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of K[AuCl₄].

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding of the properties of potassium tetrachloroaurate(III). UV-Vis, IR, and Raman spectroscopy are powerful and accessible techniques for confirming the identity and purity of this compound, as well as for studying its subsequent reactions. While ¹⁹⁷Au NMR remains a specialized technique, the ongoing development in both instrumentation and computational methods may render it more accessible for routine characterization of gold complexes in the future. This guide serves as a valuable resource for researchers and professionals working with this important gold compound.

References

Unveiling the Golden Past: A Technical Chronicle of Potassium Tetrachloroaurate(III)

For Immediate Release

This technical guide delves into the historical discovery and enduring significance of potassium tetrachloroaurate(III) (KAuCl₄), a compound pivotal to advancements in chemistry, materials science, and medicine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its origins, key experimental protocols, and multifaceted applications.

A Glimpse into History: The Dawn of a Golden Salt

The story of potassium tetrachloroaurate(III) is intrinsically linked to the early explorations of gold's chemical reactivity. While the dissolution of gold in aqua regia (a mixture of nitric and hydrochloric acids) to form chloroauric acid (HAuCl₄) was a known practice among alchemists for centuries, the specific isolation and characterization of its potassium salt likely occurred in the early 19th century with the advent of modern chemistry.

Though a definitive "discoverer" and a precise date for the initial synthesis of pure potassium tetrachloroaurate(III) remain elusive in readily available literature, the foundational work of eminent chemists of the era, such as Jöns Jacob Berzelius, laid the groundwork for understanding and isolating such coordination compounds. Berzelius's comprehensive "Lehrbuch der Chemie" (Textbook of Chemistry) and Gmelin's "Handbuch der anorganischen Chemie" (Handbook of Inorganic Chemistry) from that period are considered the most probable primary sources detailing the early synthesis and properties of this golden salt. The preparation would have logically followed the established knowledge of reacting chloroauric acid with a potassium salt, such as potassium chloride (KCl).

From Laboratory Curiosity to Industrial Staple: The Evolving Significance

Initially, the significance of potassium tetrachloroaurate(III) was primarily academic, contributing to the burgeoning field of inorganic chemistry and the understanding of metal complexes. However, its utility soon expanded into various practical applications.